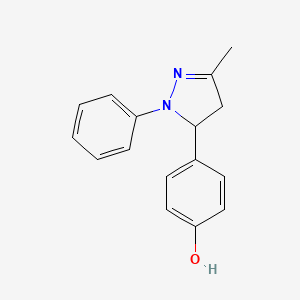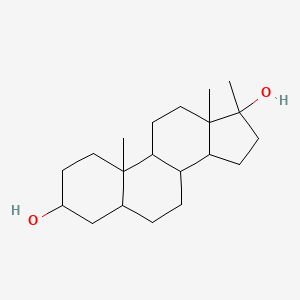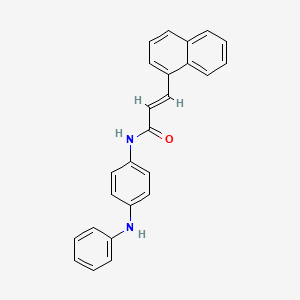![molecular formula C24H20BrNO B5012318 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5012318.png)
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]quinolinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]quinolinium bromide, also known as Methylene Blue (MB), is a heterocyclic aromatic chemical compound that has been widely used in various scientific research applications. MB is a well-known redox indicator and a photosensitizer that is commonly used in photodynamic therapy (PDT) for cancer treatment. The compound has a blue color in its oxidized form and a colorless form in its reduced state.
作用機序
MB's mechanism of action is based on its ability to act as a redox indicator and a photosensitizer. In PDT, MB is activated by light to produce ROS that can cause oxidative damage to cancer cells, leading to their death. MB's neuroprotective effects are believed to be due to its ability to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein (α-syn) proteins, which are associated with Alzheimer's disease and Parkinson's disease, respectively. MB's antimicrobial activity is believed to be due to its ability to disrupt the bacterial membrane and inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins.
Biochemical and Physiological Effects:
MB has been shown to have various biochemical and physiological effects, including the inhibition of mitochondrial respiration, the induction of apoptosis, and the regulation of nitric oxide (NO) levels. MB has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
MB has several advantages for lab experiments, including its low cost, high stability, and ease of use. MB can be easily synthesized and purified, and its purity can be determined by TLC and HPLC. However, MB also has some limitations, including its potential toxicity and the need for light activation in PDT. MB can cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood, and its use should be carefully monitored. In addition, the effectiveness of MB in PDT depends on the availability of light, which can limit its use in certain situations.
将来の方向性
There are several future directions for MB research, including the development of new MB derivatives with improved properties and the investigation of MB's potential in other scientific research applications. The development of new MB derivatives with improved properties, such as increased solubility and reduced toxicity, could expand the use of MB in various scientific research applications. The investigation of MB's potential in other scientific research applications, such as wound healing and cardiovascular disease, could also provide new insights into the compound's properties and mechanisms of action.
合成法
MB can be synthesized through a multi-step process, which involves the reaction of N,N-dimethylaniline with 4-biphenylcarboxaldehyde to form 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]quinolinium chloride. The chloride salt is then treated with sodium bromide to form MB. The purity of MB can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
科学的研究の応用
MB has been widely used in various scientific research applications, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer treatment, MB has been used as a photosensitizer in PDT, a non-invasive treatment that uses light to activate a photosensitizer to produce reactive oxygen species (ROS) that can kill cancer cells. MB has also been shown to have neuroprotective effects in Alzheimer's disease and Parkinson's disease models. In addition, MB has been found to have antimicrobial activity against various bacteria, fungi, and viruses.
特性
IUPAC Name |
1-(4-phenylphenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20NO.BrH/c1-18(25-17-7-11-21-10-5-6-12-23(21)25)24(26)22-15-13-20(14-16-22)19-8-3-2-4-9-19;/h2-18H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACMDVYGUADGKU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[N+]3=CC=CC4=CC=CC=C43.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{5-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-ylmethyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5012253.png)

![5-[4-(2-pyridinylmethoxy)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5012272.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5012275.png)
![1-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-azepanone](/img/structure/B5012282.png)
![1-[3-amino-4-(2-furyl)-6-methyl-2-(3-nitrobenzoyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5012283.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamide](/img/structure/B5012287.png)


![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B5012310.png)


![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5012333.png)